N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

Protein Engineering Biocatalysis 19F NMR

Low-purity building blocks cause sequence deletions in Boc-SPPS. N-Boc-4-fluoro-L-phenylalanine (≥98% HPLC) ensures reliable incorporation of 4-fluorophenylalanine. • Enables 19F NMR conformational studies without altering protein structure • Enhances metabolic stability of peptide therapeutics at key cleavage sites • Mitigates enzyme aggregation at elevated temperatures (e.g., E. coli transketolase at 50 °C) Multiple global vendors offer same-day dispatch from regional warehouses.

Molecular Formula C14H18FNO4
Molecular Weight 283.29 g/mol
CAS No. 41153-30-4
Cat. No. B558667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine
CAS41153-30-4
Synonyms41153-30-4; Boc-L-4-Fluorophenylalanine; Boc-Phe(4-F)-OH; Boc-4-Fluoro-L-Phe-OH; boc-l-4-fluorophe; Boc-4-fluoro-L-phenylalanine; (s)-n-boc-4-fluorophenylalanine; N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine; Boc-L-phe(4-F)-OH; boc-p-fluoro-l-phenylalanine; boc-p-fluoro-phe-oh; boc-4-fluoro-l-phe; boc-l-phe(4-f); boc-4-fluoro-phe-oh; boc-4-fluoro-phenylalanine; N-Boc-4-fluoro-L-phenylalanine; BOC-d-4-Fluorophenylalanine; (2s)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoicacid; 4-fluoro-l-phenylalanine,n-bocprotected; (S)-2-Tert-Butoxycarbonylamino-3-(4-Fluoro-Phenyl)-PropionicAcid; n-alpha-t-butyloxycarbonyl-l-4-fluorophenylalanine; (s)-2-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoicacid; boc-phe(4-f)oh; AmbotzBAA1126; PubChem6118
Molecular FormulaC14H18FNO4
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyRCXSXRAUMLKRRL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-fluoro-L-phenylalanine for Peptide Synthesis & Protein Engineering


N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine (CAS 41153-30-4) is a protected, non-natural amino acid derivative widely utilized as a building block in peptide synthesis, protein engineering, and pharmaceutical research . It features a fluorine atom at the para-position of the phenyl ring and a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus, making it a key intermediate for incorporating fluorinated phenylalanine residues into peptides and proteins with enhanced stability and biological properties [1].

Workflow Boc solid-phase peptide synthesis (SPPS)
Selection Para-fluoro L-phenylalanine residue incorporation
Context 19F NMR probe and enzyme engineering research

N-Boc-4-fluoro-L-phenylalanine Differentiation


Direct substitution of N-Boc-4-fluoro-L-phenylalanine with non-fluorinated or differently protected analogs is not scientifically valid due to significant differences in electronic properties, stability, and biological function. The para-fluoro substitution fundamentally alters the compound's physicochemical profile, affecting peptide conformation, metabolic stability, and receptor binding affinity [1]. Furthermore, the Boc protecting group is essential for specific solid-phase peptide synthesis (SPPS) workflows and is not interchangeable with Fmoc-protected analogs, which are incompatible with Boc-based deprotection strategies . The following evidence quantifies these critical differences, guiding informed procurement decisions.

Non-fluorinated analogs Para-fluoro substitution alters electronic properties, conformation, and metabolic stability; results may not transfer directly.
Fmoc-protected variant Fmoc strategy is incompatible with Boc-SPPS; requires complete workflow redesign and validation.
Trifluoromethyl-Phe (tfm-Phe) Stabilization mechanism and 19F NMR response are distinct; aggregation mitigation may not replicate.

Evidence: N-Boc-4-fluoro-L-phenylalanine vs. Analogs


Aggregation Abolition in E. coli Transketolase

Incorporation of 4-fluorophenylalanine (4F-Phe) at a surface-exposed site (K316) of E. coli transketolase (TK) largely abolished enzyme aggregation at 50 °C. In contrast, incorporation of trifluoromethyl-L-phenylalanine (tfm-Phe) at the same site resulted in a 7.5 °C increase in the thermal denaturation midpoint (Tm) [1]. This indicates that 4F-Phe provides a unique, aggregation-specific stabilization effect distinct from the thermal stabilization offered by other fluorinated phenylalanine analogs.

Enzyme Aggregation
Head-to-head
TK-4F-Phe abolished aggregation at 50 °C; TK-tfm-Phe increased Tm by 7.5 °C.
Distinct stabilization mechanisms inform selection
Site-specific K316 replacement; condition-dependent
Protein Engineering Biocatalysis 19F NMR

19F NMR Conformational Dynamics

In 19F NMR studies of E. coli transketolase, the TK-4F-Phe variant displayed different temperature-dependent behaviors compared to the TK-tfm-Phe variant, including opposite temperature gradient chemical shifts and diverging motion regimes [1]. This suggests that 4F-Phe acts as a sensitive probe for local environment and dynamics, while tfm-Phe may provide different information on conformational changes. The choice of probe is critical for interpreting protein dynamics.

19F NMR Dynamics
Head-to-head
Opposite temperature gradient shifts and motion regimes vs tfm-Phe.
Probe choice alters dynamic interpretation
Temperature-dependent 19F NMR
19F NMR Spectroscopy Protein Dynamics Conformational Analysis

19F NMR Reporter for Prolyl cis/trans Isomerism

4-Fluorophenylalanine (4FPhe) serves as an accurate, non-biased distal reporter for peptidylprolyl cis-trans conformational status by 19F NMR at physiological pH, even when placed several residues away from proline [1]. This method provided %cis-Pro populations consistent with literature values for model peptides. Unlike other 19F reporters that may need to be adjacent to the proline residue, 4FPhe can be placed distally, minimizing structural perturbation.

cis/trans Isomerism Reporter
Class-level
Distal 4FPhe reports %cis-Pro at pH 7.4 without structural perturbation.
Supports non-biased isomerism analysis
Verified in model peptides
19F NMR Spectroscopy Peptide Chemistry Conformational Analysis

Metabolic Stability in Peptide Analogs

Substitution with 4-fluorophenylalanine in peptide analogs has been shown to enhance metabolic stability. In the context of human neuromedin U (hNMU) agonists, replacement of Phe2 with 4-fluorophenylalanine (compound 5d) enhanced metabolic stability at the Phe2-Arg3 bond compared to the unmodified peptide [1]. This class-level property is a key driver for incorporating 4-fluorophenylalanine into peptide drug candidates.

Metabolic Stability
Class-level
4F-Phe substitution enhanced stability at Phe2-Arg3 in hNMU analogs vs unmodified.
Class-level: may improve PK profile
Quantification depends on assay conditions
Peptide Therapeutics Metabolic Stability Pharmacokinetics

Purity and Analytical Standards

Commercially available N-Boc-4-fluoro-L-phenylalanine is routinely supplied at high purity levels, with common specifications being ≥99% (HPLC) or ≥99.0% (TLC) . This high purity is essential for minimizing side reactions and ensuring high yields in solid-phase peptide synthesis. In contrast, lower purity grades (e.g., 95%) are also available but may require additional purification steps for sensitive applications.

Commercial Purity
Specification review
≥99% (HPLC) for high-purity grades; 95% for lower grades.
High purity supports reproducible SPPS yields
Vendor-reported HPLC/TLC data
Peptide Synthesis Quality Control Chemical Analysis

Applications of N-Boc-4-fluoro-L-phenylalanine


Enzyme Stabilization for Biocatalysis

Based on direct comparative evidence, N-Boc-4-fluoro-L-phenylalanine is the optimal precursor for incorporating 4-fluorophenylalanine into enzymes to specifically mitigate aggregation at elevated temperatures, as demonstrated in E. coli transketolase where the TK-4F-Phe variant largely abolished aggregation at 50 °C, a property not observed with tfm-Phe incorporation [1].

Non-Perturbing 19F NMR Probe

For 19F NMR studies requiring a sensitive, non-biased reporter of local protein dynamics and conformational changes, 4-fluorophenylalanine (derived from this Boc-protected precursor) is uniquely suited. Its ability to report on cis-trans prolyl isomerism from a distal position without altering conformation is a key differentiator from other fluorinated amino acids [2].

Metabolic Stability in Peptide Therapeutics

In the development of peptide-based drugs, incorporating 4-fluorophenylalanine via this Boc-protected building block is a validated strategy to enhance metabolic stability, as evidenced by improved stability at key cleavage sites in hNMU agonist analogs [3]. This approach is critical for improving the pharmacokinetic profile of therapeutic candidates.

Solid-Phase Peptide Synthesis (SPPS)

This compound is the building block of choice for Boc-SPPS workflows where high purity is non-negotiable. Its availability at ≥99% purity (HPLC) ensures reproducible coupling efficiency and minimizes sequence deletions, directly translating to higher yields and purer final peptide products compared to using lower purity or alternative protecting group strategies .

Application
Selection Property
Validation Focus
Enzyme engineering: aggregation mitigation
4-Fluorophenylalanine incorporation
Aggregation endpoint at elevated temperature
19F NMR dynamic studies
Distal 19F NMR reporter
Conformational dynamics and cis/trans isomerism
Peptide metabolic stability research
Fluorine-mediated metabolic stability
Proteolytic resistance assessment
Boc-SPPS high-purity synthesis
High-purity Boc-amino acid
Coupling efficiency and final peptide purity

Technical Documentation Hub

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49 linked technical documents
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